molecular formula C37H66N2O12 B601496 N-Despropyl Gamithromycin (10,13-Imino Ether) CAS No. 145414-17-1

N-Despropyl Gamithromycin (10,13-Imino Ether)

Cat. No. B601496
M. Wt: 730.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Despropyl Gamithromycin (10,13-Imino Ether) is a semi-synthetic macrolide antibiotic derived from the natural macrolide antibiotic, erythromycin. It is a member of the ketolide class of antibiotics, which are produced by a simple chemical modification of the erythromycin molecule. N-Despropyl Gamithromycin is a powerful antibiotic that is used to treat serious bacterial infections, such as pneumonia, bronchitis, sinusitis, and skin and soft tissue infections. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including some that are resistant to other antibiotics.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics in Different Species : Studies show that gamithromycin is well-absorbed and bioavailable in various species, with pharmacokinetic properties varying across different animals, such as pigs, chickens, and cattle. For instance, in broiler chickens, gamithromycin showed a large volume of distribution and a total body clearance indicating its effectiveness in treating respiratory disorders in these species (Watteyn et al., 2013).

  • PK/PD Cutoff Values and Dose Assessment : Research has been conducted to establish the clinical breakpoints and optimum dose regimen for gamithromycin against various pathogens in animals. For example, a study on piglets against Haemophilus parasuis established critical cutoff values and a PK/PD-based dose prediction for effective treatment (Zhou et al., 2020).

Veterinary Applications

  • Treatment of Respiratory Diseases in Animals : Gamithromycin has been used extensively in veterinary medicine, particularly for the treatment of respiratory diseases in animals like cattle, pigs, and foals. Its effectiveness against pathogens like Mannheimia haemolytica, Pasteurella multocida, and Mycoplasma bovis in cattle has been highlighted in various studies, indicating its significant role in veterinary antibiotic therapy (Ron, 2015).

  • Comparative Efficacy in Different Animal Species : Comparative studies have been conducted to evaluate the efficacy of gamithromycin in treating respiratory diseases in various animals. For example, a study on the efficacy of gamithromycin for treating bronchopneumonia in foals showed significant improvements in treated animals compared to controls, demonstrating its clinical importance in equine medicine (Hildebrand et al., 2015).

Immunomodulatory Properties

  • In Vivo Immunomodulatory Properties : Research has explored the immunomodulatory properties of gamithromycin. A study on calves using a lipopolysaccharide inflammation model investigated how gamithromycin affects acute phase responses and cytokine production, providing insights into its potential beyond mere antibiotic activity (Plessers et al., 2015).

  • Impact on Inflammatory Mediators : Investigations into the modulation of inflammation by gamithromycin in porcine models have provided evidence of its effects on inflammatory mediators such as prostaglandin E2 and various cytokines, further underlining its potential use in managing inflammation in veterinary settings (Wyns et al., 2015).

properties

IUPAC Name

(3S,6S,7S,8S,9R,12R,13S,14S,15R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-5,14-dihydroxy-8-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10)29(41)22(6)32(51-37)38-18(2)16-35(8,44)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-36(9,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19?,20-,21+,22+,23?,24?,25+,26-,27?,28-,29-,30-,31-,34-,35?,36?,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULQTHHZACCSIH-ZNQCSABDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=NC(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)O2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@H]([C@H](C(=N[C@H](CC([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3CC([C@H](C(O3)C)O)(C)OC)C)O[C@H]4C(C(CC(O4)C)N(C)C)O)(C)O)C)O2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Despropyl Gamithromycin (10,13-Imino Ether)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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